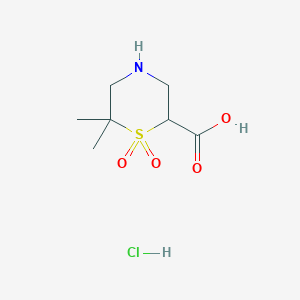

6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO4S and its molecular weight is 243.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heteroanalogs of Alloxazines

- Study Focus : Investigation into the properties of derivatives of 6,8-dimethyl-7,9-dioxo-5H-6,7,8,9-tetrahydropyrimido[4,5-b][4,5-e][1,4]thiazines, highlighting their stability, oxidation behavior, and redox reactions. This study provides insights into the chemical behavior of similar thiazine derivatives, which could be relevant for understanding the chemical reactivity and potential applications of 6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride in various research contexts.

New Oxidatively Removable Carboxy Protecting Groups

- Study Focus : The study explores 2,6-Dimethoxybenzyl esters and their oxidative behavior to generate corresponding carboxylic acids, demonstrating the utility of specific functional groups in synthetic chemistry for protecting group strategies. This research may offer parallel insights into the synthetic utility of compounds like this compound, particularly in the context of protecting groups and synthetic transformations.

Synthesis and Reactivity of Thiazine Derivatives

- Study Focus : Detailed investigation into the synthesis and chemical reactivity of thiazine derivatives, including the preparation of novel nitrogen-bridged heterocycles. This research may provide valuable chemical synthesis and reactivity context relevant to compounds with similar structures or functional groups, including the synthesis pathways and potential applications in material science or medicinal chemistry.

Hydrolysis of Cyclopropane Derivatives

- Study Focus : This study examines the hydrolysis of a spirocyclic compound, providing insights into reaction mechanisms and product formation that could be analogous to the hydrolysis behavior of this compound, especially considering the potential for cyclic and acyclic transformations in similar chemical structures.

Mechanism of Action

Target of action

Thiazine derivatives are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . The specific targets of “6,6-Dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride” are currently unknown.

Biochemical pathways

The biochemical pathways affected by “this compound” are currently unknown. Thiazine derivatives in general have shown promising results in varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Result of action

The molecular and cellular effects of “this compound” are currently unknown. Thiazine derivatives in general have shown promising results in varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Biochemical Analysis

Biochemical Properties

The biochemical properties of EN300-26621733 are not fully explored yet. Thiazine derivatives, to which EN300-26621733 belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Many thiazine derivatives have been found to exhibit biological activity and play important roles in the treatment of various diseases . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of EN300-26621733 at different dosages in animal models have not been reported. Studies on other thiazine derivatives suggest that they can have varying effects at different dosages .

Properties

IUPAC Name |

6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c1-7(2)4-8-3-5(6(9)10)13(7,11)12;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSHDAQLRCVRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(S1(=O)=O)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2556947.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556948.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2556958.png)